molecular formula C17H18BrNO2 B5757665 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide

2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide

Cat. No. B5757665
M. Wt: 348.2 g/mol
InChI Key: OEYXTVFSJCCOKO-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide, also known as BNC375, is a novel small molecule that has shown potential therapeutic effects in preclinical studies. BNC375 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide works by enhancing the activity of mGluR5, a receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory. mGluR5 PAMs like 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide bind to a specific site on the receptor, which results in an increase in the receptor's activity. This increased activity leads to the release of various neurotransmitters, such as dopamine and glutamate, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects
2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of various neurotransmitters, including dopamine and glutamate, which are involved in various cognitive and behavioral processes. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has been shown to increase the expression of various proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide in lab experiments is its specificity for mGluR5. This specificity allows researchers to selectively target this receptor and study its effects on various cognitive and behavioral processes. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for further development.
One of the limitations of using 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide in lab experiments is its limited availability. As a novel compound, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide is not widely available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.

Future Directions

There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide. One potential direction is to further investigate its therapeutic potential in various neuropsychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to determine the safety and efficacy of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide in humans. Another potential direction is to develop more potent and selective mGluR5 PAMs based on the structure of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide. These compounds could potentially have improved efficacy and fewer side effects compared to 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide.
Conclusion
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide is a novel small molecule with potential therapeutic effects in various neuropsychiatric disorders. Its mechanism of action involves enhancing the activity of mGluR5, a receptor involved in various cognitive and behavioral processes. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has shown several biochemical and physiological effects in preclinical studies, and its specificity for mGluR5 makes it a suitable candidate for further development. However, further studies are needed to determine its safety and efficacy in humans, and to develop more potent and selective mGluR5 PAMs.

Synthesis Methods

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide involves a multi-step process, starting with the reaction of 2-naphthol with N-bromosuccinimide to form 1-bromo-2-naphthol. The resulting compound is then reacted with cyclopentylamine to form 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has been extensively studied in preclinical models for its potential therapeutic effects in various neuropsychiatric disorders such as schizophrenia, depression, and anxiety. In animal models, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide has shown potential as a treatment for drug addiction and alcoholism.

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-17-14-8-4-1-5-12(14)9-10-15(17)21-11-16(20)19-13-6-2-3-7-13/h1,4-5,8-10,13H,2-3,6-7,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYXTVFSJCCOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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